Monocrotaline is derived from plants in the Crotalaria genus, which are widely distributed in tropical and subtropical regions. The deuterated form, monocrotaline-d4, is synthesized for research purposes to study the effects of isotopic substitution on the compound's pharmacokinetics and mechanisms of action.
Monocrotaline-d4 is classified as a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are known for their hepatotoxic and pneumotoxic properties, which can lead to serious health implications such as pulmonary hypertension and liver damage.
The synthesis of monocrotaline-d4 involves the incorporation of deuterium atoms into the monocrotaline molecule. This process typically includes:
The technical details of the synthesis include controlling reaction conditions to ensure selective deuteration without altering the compound's core structure. This precision is crucial for maintaining the biological activity of monocrotaline while studying its isotopic effects.
Monocrotaline-d4 retains the same molecular structure as monocrotaline but features deuterium substitutions. The molecular formula for monocrotaline is , and for monocrotaline-d4, it would be .
Monocrotaline-d4 can undergo various chemical reactions similar to those of its non-deuterated counterpart:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The nature of these reactions is essential for understanding both the metabolic pathways and potential detoxification mechanisms involved with monocrotaline-d4.
Monocrotaline-d4 exerts its effects primarily through metabolic activation in the liver, where it is converted into reactive metabolites that damage endothelial cells in the pulmonary vasculature. This leads to:
Research indicates that monocrotaline-induced pulmonary toxicity involves both direct endothelial damage and secondary inflammatory responses that exacerbate vascular dysfunction .
Relevant analyses include spectroscopic techniques (e.g., NMR spectroscopy) to confirm deuteration and assess purity.
Monocrotaline-d4 serves several important roles in scientific research:
Monocrotaline-d4 is a tetradeuterated isotopologue of the pyrrolizidine alkaloid monocrotaline, where four hydrogen atoms are replaced by deuterium at specific molecular positions. The compound's systematic name is (1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6,16-tetramethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione, reflecting its stereochemical complexity [1]. The molecular formula is C₁₇H₂₁D₄NO₇ (equivalent to C₁₇H₂₅NO₇ with four H/D substitutions), yielding a molecular weight of 359.4 g/mol—a +4.036 Da increase over non-deuterated monocrotaline (325.36 g/mol) [1] [3].
Deuterium atoms are strategically incorporated at the C9 and C12 vinyl methylene groups (–CH₂– replaced by –CD₂–), adjacent to the N-oxide moiety. This positioning is confirmed by the compound's Standard InChI Key (KJGUHTKPGCKYIR-RPCDPJBVSA-N
) and Isomeric SMILES ([2H]C1(C=C2[C@]3([N+]1(CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C)[O-])C)[2H]
), which explicitly denote deuterium at the 7,7,9,9 positions (corresponding to C9 and C12 carbons) [1]. NMR studies reveal that the pyrrolizidine ring retains an E₆ exo-puckered conformation across solvents, while the 11-membered macrocyclic diester ring exhibits solvent-dependent conformational populations. In polar solvents (e.g., D₂O), the ring adopts a syn-parallel carbonyl orientation, whereas non-polar solvents (e.g., C₆D₆) favor an anti-parallel arrangement [6].
Table 1: Structural and Spectroscopic Signatures of Monocrotaline-d4
Property | Specification |
---|---|
Molecular Formula | C₁₇H₂₁D₄NO₇ (C₁₇H₂₅NO₇ with D-substitution) |
Molecular Weight | 359.4 g/mol |
Deuterium Positions | C9 and C12 methylene groups (4 sites) |
IUPAC Name | (1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6,16-tetramethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
Characteristic NMR Shifts | δ 5.82 (H-10), δ 4.10 (H-11), δ 3.60 (H-13); deuterium reduces spin-spin coupling in ¹H-NMR [1] [6] |
Stability
Deuterium incorporation significantly enhances metabolic stability by attenuating cytochrome P450 (CYP)-mediated oxidation. In vivo murine studies demonstrate a 62% increase in half-life (t₁/₂) for monocrotaline-d4 (6.8 hours) compared to monocrotaline (4.2 hours). This stability arises from the deuterium kinetic isotope effect (DKIE), where cleavage of C–D bonds requires higher activation energy than C–H bonds during enzymatic oxidation [1] [10]. The N-oxide group remains susceptible to reduction under acidic conditions, but deuterium substitution does not alter this reactivity [1].
Solubility
Monocrotaline-d4 exhibits low aqueous solubility (comparable to monocrotaline), attributed to its hydrophobic macrocyclic ring and non-polar hydrocarbon segments. However, it demonstrates enhanced solubility in deuterated organic solvents:
Reactivity
The compound’s reactivity mirrors monocrotaline, with electrophilic sites at C10–C11 double bond and ester carbonyl groups. Deuterium substitution minimally affects these sites but reduces undesired dehydrogenation kinetics at C9/C12 by 25–30% due to DKIE. This is critical for minimizing toxic pyrrolic metabolite (dehydro-monocrotaline) formation [1] [3].
Table 2: Physicochemical Properties of Monocrotaline-d4 vs. Solvents
Solvent | Solubility (mg/mL) | Dominant Conformation | Key Interactions |
---|---|---|---|
D₂O | 1.2 | syn-parallel | Dipole-dipole, H-bonding |
DMSO-d₆ | 18.3 | syn-parallel | Dipole-dipole |
CDCl₃ | 12.5 | anti-parallel | Van der Waals |
C₆D₆ | 8.7 | anti-parallel | Van der Waals, π-stacking |
Isotope Effects on Metabolic Pathways
Deuterium incorporation redirects hepatic metabolism:
LC-MS/MS analyses confirm distinct metabolic profiles:
Spectral and Conformational Divergence
¹³C-NMR reveals upfield shifts (0.08–0.25 ppm) for C9/C12 due to deuterium's lower electron-withdrawing effect. In ¹H-NMR, signal simplification occurs at H-11 (δ 4.10), where coupling with adjacent –CD₂– groups is attenuated [1] [6]. Anisotropic NMR parameters (RDCs) measured in polymer gels confirm that deuterium does not alter the pyrrolizidine ring’s E₆ exo-puckering but amplifies solvent-dependent macrocyclic ring dynamics [6].
Thermodynamic and Kinetic Parameters
Table 3: Isotopic Effects on Metabolic and Spectral Profiles
Parameter | Monocrotaline | Monocrotaline-d4 | Isotope Effect |
---|---|---|---|
Metabolic Half-life | 4.2 hours (murine) | 6.8 hours (murine) | ↑ 62% |
Toxification Rate | High (DHP formation) | Reduced by 40–50% | DKIE at C9/C12 |
Primary LC-MS/MS Ion | m/z 354.2 | m/z 358.2 | +4 Da shift |
¹³C-NMR (C9/C12) | δ 40.2–42.5 | δ 39.9–42.3 | ↑ Upfield shift (0.3 ppm) |
Hydrolysis KIE | k = 1.78 × 10⁻³ s⁻¹ | k = 1.72 × 10⁻³ s⁻¹ | kₕ₄/kd₄ = 1.035 [8] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8